3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide
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Overview
Description
3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide is a complex organic compound that belongs to the class of pyrimido[1,2-b]indazoles These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have significant pharmacological potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide typically involves a multi-step process. One common method includes the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. The reaction is often catalyzed by metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 to enhance the transformation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacologically active agent.
Mechanism of Action
The mechanism of action of 3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-indazole: A precursor in the synthesis of pyrimido[1,2-b]indazoles.
2-bromomalonaldehyde: Used in the synthesis of similar tricyclic compounds.
Uniqueness
What sets 3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H15BrN8O |
---|---|
Molecular Weight |
415.25 g/mol |
IUPAC Name |
3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C16H15BrN8O/c1-8-11(5-6-14(26)19-16-20-23-24-21-16)9(2)25-15(18-8)12-4-3-10(17)7-13(12)22-25/h3-4,7H,5-6H2,1-2H3,(H2,19,20,21,23,24,26) |
InChI Key |
BIXVKRVZRKYNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CCC(=O)NC4=NNN=N4 |
Origin of Product |
United States |
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